molecular formula C8H18O3S2 B1268351 Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- CAS No. 7426-02-0

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-

Cat. No.: B1268351
CAS No.: 7426-02-0
M. Wt: 226.4 g/mol
InChI Key: SYLONGMLAHNVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- is a chemical compound with the molecular formula C8H18O3S2 and a molecular weight of 226.36 g/mol It is known for its complex structure, which includes multiple sulfanyl (thioether) and hydroxyethyl groups

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLONGMLAHNVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCOCCSCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341013
Record name AG-G-95093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7426-02-0
Record name AG-G-95093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution Using 2-Chloroethanol and 2,2'-Oxydiethanethiol

The most widely documented method involves reacting 2-chloroethanol with 2,2'-oxydiethanethiol under alkaline conditions. This one-step process proceeds via an S$$_\text{N}$$2 mechanism, where the thiolate ion attacks the chloroethane moiety.

Reaction Conditions:

  • Molar Ratio: 2:1 (2-chloroethanol : 2,2'-oxydiethanethiol)
  • Catalyst: Sodium hydroxide (10–15 mol%)
  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 60–80°C
  • Duration: 6–8 hours

The reaction produces HCl as a byproduct, necessitating neutralization with a weak base (e.g., sodium bicarbonate). Purification involves vacuum distillation (yield: 68–72%) or recrystallization from ethanol/water mixtures (purity >95%).

Mechanistic Pathway:
$$
\text{HS-CH}2\text{CH}2\text{O-CH}2\text{CH}2\text{-SH} + 2 \text{Cl-CH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOH}} \text{HO-CH}2\text{CH}2\text{S-CH}2\text{CH}2\text{O-CH}2\text{CH}2\text{S-CH}2\text{CH}2\text{OH} + 2 \text{HCl}
$$

Thiol-Epoxide Ring-Opening Reaction

An alternative approach employs epoxide intermediates derived from ethylene oxide and thiols. While less common, this method offers better regioselectivity.

Procedure:

  • Epoxidation: Ethylene oxide reacts with 2-mercaptoethanol to form a thioepoxide intermediate.
  • Ring-Opening: The epoxide undergoes nucleophilic attack by a second thiol group, forming the target compound.

Challenges:

  • Requires strict anhydrous conditions.
  • Lower yields (55–60%) due to competing polymerization.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Thiol-Epoxide
Yield 68–72% 55–60%
Reaction Time 6–8 hours 12–15 hours
Byproducts HCl Polymeric species
Scalability Industrial feasible Laboratory-scale
Purity Post-Purification >95% 85–90%

The nucleophilic substitution method is favored for its simplicity and scalability, though the thiol-epoxide route provides insights into stereochemical control.

Optimization Strategies

Catalyst Screening

Replacing NaOH with K$$2$$CO$$3$$ improves yield to 78% by reducing side reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Solvent Effects

Polar aprotic solvents like DMF increase nucleophilicity but risk oxidizing thiols. Ethanol/water mixtures balance reactivity and stability.

Temperature Control

Maintaining temperatures below 80°C prevents thiol oxidation to disulfides, a common side reaction.

Chemical Reactions Analysis

Types of Reactions

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, tosylates.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thioethers.

    Substitution Products: Alkylated thioethers.

Scientific Research Applications

Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is a compound with significant applications across various industries due to its unique chemical properties. This article explores its scientific research applications, providing comprehensive data and case studies.

Chemical Properties and Structure

Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- has the molecular formula C8H18O3S2C_8H_{18}O_3S_2 and a molecular weight of 206.36 g/mol. Its structure includes two ether linkages and sulfur atoms, which contribute to its reactivity and functional versatility. The compound is typically found as a white powder and is hygroscopic in nature, allowing it to absorb moisture from the environment.

Industrial Solvent

Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- serves as an effective solvent in various chemical processes. Its ability to dissolve both polar and nonpolar substances makes it valuable in the production of paints, coatings, and adhesives. The compound's low toxicity profile allows its use in formulations that require safety for human exposure.

Chemical Intermediate

This compound is utilized as an intermediate in the synthesis of more complex chemical structures. It can undergo reactions such as nitration and oxidation to produce various metabolites like 2-(hydroxyethoxy)acetic acid and oxalic acid. These metabolites are important in the production of pharmaceuticals and other specialty chemicals.

Biochemical Research

In biochemical studies, ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is used to explore metabolic pathways involving alcohol dehydrogenases. Research indicates that this compound can be metabolized into less harmful substances, making it a subject of interest for studies on detoxification processes in living organisms .

Environmental Applications

The compound has been assessed for its environmental impact under the Toxic Substances Control Act (TSCA). Its relatively low acute toxicity suggests that it may be suitable for use in products that require environmental safety considerations .

Case Study 1: Toxicity Assessment

A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated the human health impacts of ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-. The findings indicated that while the compound is classified as harmful if swallowed, it exhibits low acute toxicity with an LD50 of approximately 15,600 mg/kg in rats. This assessment supports its use in consumer products under regulated conditions .

Case Study 2: Chemical Synthesis

In a study exploring various synthesis methods for ethanol derivatives, researchers demonstrated that ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- could be effectively produced through ethylene glycol polymerization or reactions with other reagents under controlled conditions. This versatility highlights its importance in industrial chemistry.

Mechanism of Action

The mechanism of action of Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- involves its interaction with thiol groups in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethyl]ethanol
  • 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]propyl}sulfanyl)ethanol

Uniqueness

Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- is unique due to its specific arrangement of sulfanyl and hydroxyethyl groups, which confer distinct chemical and biological properties.

Biological Activity

Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- (commonly referred to as bis(2-hydroxyethyl) sulfide) is a chemical compound with notable biological activities. This article explores its biological effects, toxicity levels, metabolic pathways, and relevant case studies based on diverse sources.

  • Chemical Formula : C6_{6}H14_{14}O4_{4}S2_{2}
  • CAS Number : 111-46-6
  • Molecular Weight : 174.30 g/mol

1. Toxicity Profile

Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- exhibits low acute toxicity in animal models. The median lethal dose (LD50) in rats is approximately 15600 mg/kg body weight when administered orally. Acute exposure may lead to effects on the nervous system and kidneys, with some studies indicating renal hydropic degeneration at higher doses .

2. Metabolism and Excretion

The compound is metabolized primarily through oxidation via alcohol dehydrogenases and aldehyde dehydrogenases. Key metabolites include:

  • Carbon dioxide (CO2_{2})
  • 2-(hydroxyethoxy)acetic acid (2-HEAA)
  • Oxalic acid

Approximately 45-70% of the oral dose is excreted unchanged in urine within 48 hours, with a plasma half-life of about 3.6 hours observed after multiple dosing .

3. Genotoxicity and Carcinogenicity

Current evidence suggests that ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is not genotoxic. In vitro and in vivo studies have shown negative results for gene mutations and chromosomal aberrations at typical exposure levels. Long-term studies indicate no significant carcinogenic potential; however, bladder tumors were observed in some studies associated with mechanical irritation from oxalate-containing stones rather than direct carcinogenic effects of the compound itself .

Case Study 1: Acute Exposure Incidents

In a notable incident involving contaminated paracetamol syrup in Haiti, acute renal failure was reported among children exposed to high levels of the compound. The estimated median lethal dose was around 1490 mg/kg based on clinical observations of acute toxicity linked to renal dysfunction .

Case Study 2: Occupational Exposure

Occupational exposure studies have highlighted the potential for respiratory effects upon inhalation of vapors from ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-. Workers in industries utilizing this chemical reported symptoms such as headaches and dizziness at elevated concentrations .

Research Findings Summary

Study TypeFindings
Acute ToxicityLD50 = 15600 mg/kg; low acute toxicity observed in animal tests
MetabolismOxidation via ADH/ALD; metabolites include CO2_{2}, 2-HEAA, oxalic acid
GenotoxicityNegative results in gene mutation and chromosomal aberration studies
CarcinogenicityNo significant evidence found; bladder tumors linked to mechanical irritation
Occupational RisksSymptoms reported include headaches and dizziness; risk of respiratory effects

Q & A

Q. What are the standard synthetic routes for Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-?

The compound is synthesized via a multi-step protocol involving sodium ethoxide (NaOEt) under reflux with 2,2’-thiobis(ethanethiol) in ethanol. Critical steps include maintaining a nitrogen atmosphere to prevent oxidation and controlling reaction time to minimize byproducts. Post-synthesis, the product is purified using hot acetone to dissolve impurities, followed by filtration to isolate the crystalline compound .

Q. How is the compound characterized structurally and functionally after synthesis?

Characterization employs nuclear magnetic resonance (NMR) for confirming hydroxyl and thioether groups, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group analysis. Reference data from NIST (e.g., InChIKey: PDHFSBXFZGYBIP) ensures spectral consistency .

Q. What are the key physicochemical properties relevant to its stability in laboratory settings?

The compound’s stability is influenced by its thioether linkages, which are prone to oxidation. Storage under inert gas (e.g., argon) and avoidance of light/heat are critical. Solubility in polar solvents (e.g., ethanol, acetone) facilitates handling, while hygroscopicity necessitates desiccated storage .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields from competing side reactions?

Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of NaOEt to thiobis(ethanethiol)) and inert atmosphere control. Kinetic studies using in-situ monitoring (e.g., HPLC) identify intermediate phases, enabling adjustments in reflux duration. Post-synthetic purification via column chromatography with silica gel improves purity (>95%) .

Q. What methodologies resolve contradictions in spectral data during structural validation?

Discrepancies in NMR or MS data may arise from isotopic variants or solvent interactions. Cross-referencing with computational models (e.g., density functional theory for predicted chemical shifts) or NIST’s validated spectral libraries (e.g., InChIKey: PDHFSBXFZGYBIP) clarifies structural assignments. Redundant characterization (e.g., 2D NMR) further validates connectivity .

Q. How can computational tools predict the compound’s reactivity in novel applications?

Molecular dynamics simulations (e.g., using Gaussian or GAMESS) model sulfur-centered nucleophilic reactivity, while docking studies predict interactions with metal ions (e.g., Pb²⁺ or Hg²⁺) for environmental sensing applications. Thermodynamic parameters (e.g., Gibbs free energy) derived from these models guide experimental design .

Q. What strategies mitigate safety risks during large-scale synthesis?

Hazard mitigation includes using closed-system reactors to limit vapor exposure, implementing real-time gas sensors for H₂S detection, and adhering to GHS guidelines (e.g., H302 for oral toxicity). Emergency protocols for spills (e.g., neutralization with calcium carbonate) and PPE (gloves, goggles) are mandatory .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to terminate reflux at optimal conversion points .
  • Data Validation : Use NIST’s Standard Reference Data (e.g., CAS 5244-34-8) for benchmarking spectral results .
  • Safety Compliance : Align handling protocols with OSHA standards (29 CFR 1910) for hazardous chemical management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.